6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16506099
InChI: InChI=1S/C8H4BrFN2O2/c9-4-1-6(10)7-5(8(13)14)2-11-12(7)3-4/h1-3H,(H,13,14)
SMILES:
Molecular Formula: C8H4BrFN2O2
Molecular Weight: 259.03 g/mol

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC16506099

Molecular Formula: C8H4BrFN2O2

Molecular Weight: 259.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid -

Specification

Molecular Formula C8H4BrFN2O2
Molecular Weight 259.03 g/mol
IUPAC Name 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H4BrFN2O2/c9-4-1-6(10)7-5(8(13)14)2-11-12(7)3-4/h1-3H,(H,13,14)
Standard InChI Key RZDZSTKKOLMVPR-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(C=NN2C=C1Br)C(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazolo[1,5-a]pyridine system—a bicyclic framework merging pyrazole and pyridine rings. Critical substituents include:

  • Bromine at position 6: Enhances electrophilicity and participates in cross-coupling reactions.

  • Fluorine at position 4: Improves metabolic stability and membrane permeability.

  • Carboxylic acid at position 3: Facilitates salt formation and hydrogen bonding with biological targets.

The molecular formula is C₈H₄BrFN₂O₂, with a calculated molecular weight of 259.03 g/mol .

Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)
6-Bromo-4-fluoro-3-carboxylic acid6-Br, 4-F, 3-COOHC₈H₄BrFN₂O₂259.03
4-Fluoro-3-carboxylic acid 4-F, 3-COOHC₈H₅FN₂O₂180.14
6-Fluoro-3-carboxylic acid 6-F, 3-COOHC₈H₅FN₂O₂180.14

The bromine atom increases molecular weight by ~79 g/mol compared to non-brominated analogs, significantly altering electronic properties and reactivity .

Spectroscopic Characterization

While direct data for the title compound is unavailable, analogous pyrazolo[1,5-a]pyridines exhibit distinct spectral features:

  • ¹H NMR: Pyridine protons resonate at δ 7.5–9.0 ppm, with deshielding observed for protons near electronegative substituents .

  • ¹³C NMR: Carboxylic acid carbons appear at δ 165–170 ppm, while halogenated carbons (C-Br, C-F) show upfield shifts due to inductive effects .

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O) and 2500–3000 cm⁻¹ (O-H) confirm the carboxylic acid group .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid likely involves sequential halogenation and cyclization steps, inferred from methods used for related compounds:

  • Core Formation:

    • 1,3-Dipolar Cycloaddition: Reaction of halogenated pyridine derivatives with ethyl propiolate generates the pyrazolo[1,5-a]pyridine core. For example, 5-bromo-2-fluoropyridine reacts with ethyl propiolate in DMF under reflux to yield ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

    • Hydrolysis: The ester intermediate is saponified using NaOH or LiOH to produce the carboxylic acid.

  • Halogenation Optimization:

    • Bromination: Electrophilic substitution at position 6 using N-bromosuccinimide (NBS) in acetic acid.

    • Fluorination: Directed ortho-metalation (DoM) followed by reaction with Selectfluor® introduces fluorine at position 4 .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CycloadditionDMF, K₂CO₃, 110°C, 24h30–55
Ester Hydrolysis2M NaOH, EtOH, reflux, 6h85–90
Bromination NBS, AcOH, 50°C, 12h60–70

Reactivity and Functionalization

The compound’s reactivity is dominated by three sites:

  • Carboxylic Acid: Forms amides (with EDCI/HOBt) or esters (via Fischer esterification).

  • Bromine: Participates in Suzuki-Miyaura couplings with aryl boronic acids.

  • Fluorine: Stabilizes adjacent positions against electrophilic attack but allows nucleophilic substitution under forcing conditions .

Biological Activity and Mechanistic Insights

Enzyme Modulation

  • Cyclooxygenase-2 (COX-2) Inhibition: Carboxylic acid groups in pyrazolopyridines chelate catalytic histidine residues, reducing prostaglandin synthesis .

  • Phosphodiesterase 4 (PDE4) Binding: Halogenated derivatives show increased affinity for PDE4’s hydrophobic pocket, implicating potential in inflammatory diseases .

Applications in Drug Development

Kinase Inhibitor Scaffolds

The compound’s trifunctional architecture enables diverse modifications:

  • Bromine → Aryl Groups: Suzuki coupling installs pharmacophores targeting specific kinases.

  • Carboxylic Acid → Amides: Improves solubility and bioavailability.

Table 3: Structure-Activity Relationships (SAR)

ModificationEffect on Activity
Bromine → ChlorineReduced potency (IC₅₀ ↑ 2–3×)
Fluorine → HydrogenDecreased metabolic stability
Ester → AmideEnhanced target residence time

Antibacterial and Antiviral Prospects

Halogenated pyrazolopyridines disrupt viral polymerases and bacterial topoisomerases. For instance, 6-fluoro analogs inhibit HIV-1 reverse transcriptase by 40% at 10 µM .

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